
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methoxypropanoyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 5-(3-Carboxypropanoyl)-2,2-dimethylcyclopentan-1-one.
Reduction: 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropanoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypropionic acid: Shares the methoxypropanoyl group but lacks the cyclopentanone ring.
1-(3-Methoxypropanoyl)-2,4,5-trimethoxybenzene: Contains a similar acyl group but with a different aromatic structure.
Uniqueness
5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a methoxypropanoyl group and two methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-(3-methoxypropanoyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O3/c1-11(2)6-4-8(10(11)13)9(12)5-7-14-3/h8H,4-7H2,1-3H3 |
Clave InChI |
HGNNAVPDLODZKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=O)C(=O)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


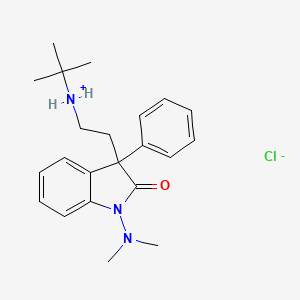
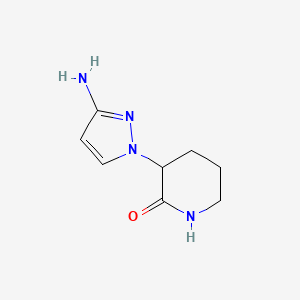
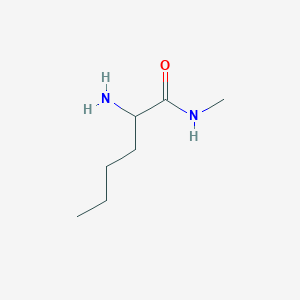
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
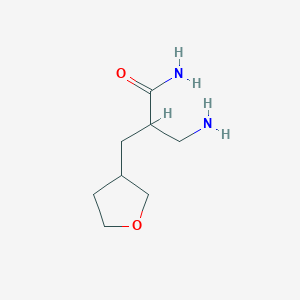
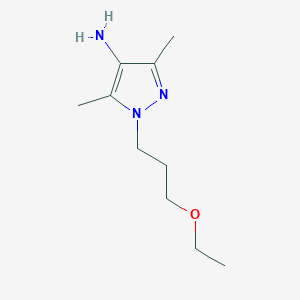
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)

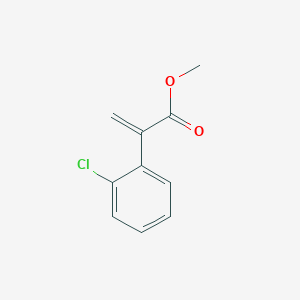
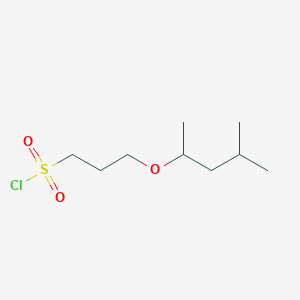
![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)
![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

